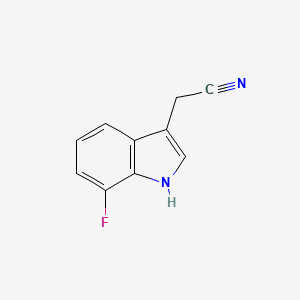

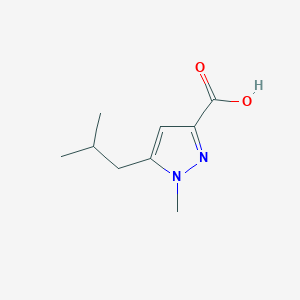

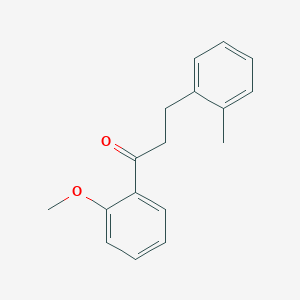

![molecular formula C7H4Cl2N2 B1604393 2,5-二氯-1H-吡咯并[3,2-b]吡啶 CAS No. 1000342-87-9](/img/structure/B1604393.png)

2,5-二氯-1H-吡咯并[3,2-b]吡啶

描述

科学研究应用

成纤维细胞生长因子受体抑制剂

“2,5-二氯-1H-吡咯并[3,2-b]吡啶”衍生物已被发现是成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 . FGFR 在各种肿瘤中起着至关重要的作用,靶向 FGFR 是癌症治疗的一种有吸引力的策略 . 这些衍生物对 FGFR1、2 和 3 表现出强大的活性 .

抗癌剂

这些化合物在体外抗癌研究中显示出令人鼓舞的结果 . 一些衍生物对各种人类癌细胞系 (包括 MCF7、A549、HCT116、PC3、HePG2、PACA2 和 BJ1) 表现出显着的细胞毒性作用 . 它们还对 Bcl2 抗凋亡蛋白表现出有希望的结合亲和力 .

嘌呤核苷磷酸化酶抑制剂

“2,5-二氯-1H-吡咯并[3,2-b]吡啶”化合物已用于设计嘌呤核苷磷酸化酶 (PNP) 的小分子抑制剂 . PNP 是一种在嘌呤补救途径中起关键作用的酶,其抑制对治疗多种疾病有益 .

二氢叶酸还原酶抑制剂

这些化合物也已用于设计二氢叶酸还原酶 (DHFR) 抑制剂 . DHFR 是一种参与核苷酸合成的酶,其抑制可导致细胞生长抑制 .

瞬时受体电位通道调节剂

“2,5-二氯-1H-吡咯并[3,2-b]吡啶”化合物已用于瞬时受体电位通道家族的调节 . 这些通道是一组主要位于众多动物细胞类型质膜上的离子通道 .

激酶抑制剂

这些化合物已被广泛用于设计各种激酶抑制剂 . 激酶是通过在其他蛋白质上化学添加磷酸基团来修饰其他蛋白质的酶,其抑制对治疗多种疾病有益 .

α-淀粉酶抑制剂

“2,5-二氯-1H-吡咯并[3,2-b]吡啶”类类似物已被设计、合成和评估其抑制α-淀粉酶的能力 . α-淀粉酶是一种在淀粉分解为糖中起关键作用的酶,其抑制对治疗糖尿病有益 .

安全和危害

作用机制

Target of Action

The primary target of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s known that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

In vitro, 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

生化分析

Biochemical Properties

Pyrrolopyrimidine derivatives, a class of compounds to which 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine belongs, have been reported to exhibit various biological properties such as antibacterial, anti-diabetic, antiviral, anti-inflammatory, anti-hypertensive, and anticancer activities .

Molecular Mechanism

It is hypothesized that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

属性

IUPAC Name |

2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAMXHJEHUNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646639 | |

| Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-87-9 | |

| Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

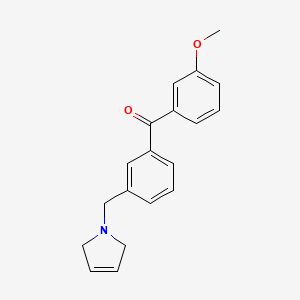

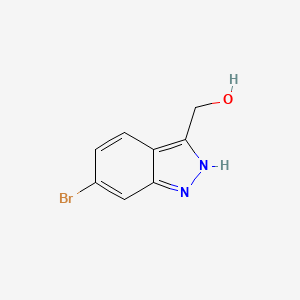

![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)

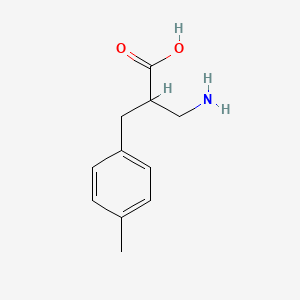

![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)